N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Description
This compound features a benzothiophene core substituted at the 2-position, linked via a 2-hydroxypropyl chain to a 5-methyl-1,2-oxazole-4-carboxamide moiety. The oxazole ring is further substituted with a 2-chlorophenyl group at the 3-position. Key structural elements include:
- 1-benzothiophen-2-yl: Enhances aromatic stacking interactions.
- 3-(2-chlorophenyl)-5-methyl-1,2-oxazole: Combines halogenated hydrophobicity with heterocyclic rigidity.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S/c1-13-19(20(25-28-13)15-8-4-5-9-16(15)23)21(26)24-12-22(2,27)18-11-14-7-3-6-10-17(14)29-18/h3-11,27H,12H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGAZJVCFXDHHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(C)(C3=CC4=CC=CC=C4S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials One common approach is to first synthesize the benzothiophene moiety through a cyclization reactionThe chlorophenyl group is then introduced through a substitution reaction, and finally, the oxazole ring is formed through a cyclization reaction involving appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The oxazole ring can be reduced under certain conditions to form a more saturated ring system.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group would yield a ketone, while substitution of the chlorophenyl group could yield a variety of substituted phenyl derivatives .
Scientific Research Applications
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its structural features suggest it could be investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiophene and oxazole moieties could play a role in these interactions, potentially affecting pathways involved in inflammation, cell proliferation, or other biological processes .
Comparison with Similar Compounds
Key Observations from Structural Comparisons
- Benzothiophene Substitution: The target’s 2-substituted benzothiophene (vs.
- Oxazole vs. Triazole Cores : The oxazole in the target compound offers greater rigidity and electron-withdrawing character compared to triazole-thione (Prothioconazole) or triazole-carboxamide analogs . This may influence redox stability and target selectivity.
- Hydroxyalkyl Chains : The 2-hydroxypropyl chain in the target compound provides a longer spacer than hydroxyethyl analogs , possibly optimizing interactions with deeper binding pockets.
Research Findings and Functional Implications
Physicochemical Properties
- Lipophilicity : The target compound’s logP is expected to be intermediate between the dichlorophenyl analog (higher logP ) and the benzothiophen-3-yl derivative (lower logP ), balancing membrane permeability and solubility.
- Metabolic Stability : The oxazole core may confer resistance to oxidative metabolism compared to triazole-thione derivatives like Prothioconazole, which are prone to sulfur oxidation .
Biological Activity
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on its biological activity, including data tables, relevant case studies, and detailed research insights.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Benzothiophene moiety : Known for its role in various biological activities.
- Hydroxypropyl group : Enhances solubility and bioavailability.
- Oxazole ring : Associated with diverse pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structural features. For instance, derivatives of oxazole have shown significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 5.6 |
| A549 (Lung cancer) | 7.8 |
| HepG2 (Liver cancer) | 4.3 |
| PC3 (Prostate cancer) | 6.1 |
These results indicate that modifications in the oxazole structure can lead to enhanced activity against specific cancer types .
Antimicrobial Activity
The antimicrobial properties of related compounds have also been investigated. In a study evaluating the efficacy of various oxazole derivatives against bacterial strains, the following minimal inhibitory concentrations (MIC) were reported:
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
|---|---|---|
| N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(dimethylamino)benzamide | 15 | 20 |
| Amoxicillin | 30 | 27 |
This data suggests that the compound exhibits promising antibacterial activity, comparable to standard antibiotics .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis. Research indicates that compounds with similar structures can inhibit key signaling pathways such as:
- PI3K/Akt pathway : Involved in cell survival and growth.
- MAPK pathway : Regulates cell differentiation and proliferation.
Case Studies
Several case studies have documented the effects of this compound on cancer cell lines:
-
Study on MCF-7 Cells :
- The compound induced apoptosis through mitochondrial pathways, leading to increased caspase activity.
- Notable morphological changes were observed under microscopy.
-
Study on A549 Cells :
- Significant inhibition of cell migration was noted, suggesting potential anti-metastatic properties.
- The study reported activation of p53 signaling pathways.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide with high purity?
- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to minimize byproducts. For example, use anhydrous solvents like THF or DMF to prevent hydrolysis of sensitive functional groups (e.g., oxazole rings). Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol can enhance purity. Validate purity using HPLC (≥95% by area normalization) and confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers validate the stereochemical configuration of the hydroxypropyl moiety in this compound?
- Methodological Answer : Employ X-ray crystallography to resolve the absolute configuration of the hydroxypropyl group. If single crystals are challenging to obtain, use vibrational circular dichroism (VCD) spectroscopy combined with density functional theory (DFT) calculations to correlate experimental and theoretical spectra. Cross-validate with NOESY NMR to confirm spatial proximity of protons .
Q. What analytical techniques are critical for characterizing the stability of this compound under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation products using UPLC-MS/MS. For hydrolytic stability, focus on the oxazole ring and benzothiophene moieties, which are pH-sensitive. Compare degradation kinetics using Arrhenius plots to predict shelf-life .
Advanced Research Questions
Q. How can molecular docking studies elucidate the binding affinity of this compound to neurological targets (e.g., serotonin receptors)?
- Methodological Answer : Use AutoDock Vina or Schrödinger Suite to dock the compound into receptor binding pockets (e.g., 5-HT homology models). Parameterize the ligand with Gaussian09-optimized geometries (B3LYP/6-31G* basis set). Analyze binding free energies (ΔG) and hydrogen-bond interactions. Validate docking poses with molecular dynamics simulations (50 ns, AMBER force field) to assess stability .
Q. What strategies resolve contradictions in reported IC values for this compound across different assay systems?
- Methodological Answer : Re-evaluate assay conditions (e.g., cell membrane permeability, ATP levels in kinase assays) using orthogonal methods:
- Primary Assay : Radioligand binding (e.g., H-labeled ligands).
- Secondary Assay : Functional cAMP/Gq-coupled reporter assays.
Normalize data to reference standards (e.g., clozapine for receptor binding) and apply Hill slope corrections to account for non-specific binding .
Q. How does the electron-withdrawing 2-chlorophenyl group influence the compound’s electronic properties and reactivity?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311++G**) to map electrostatic potential surfaces (EPS) and frontier molecular orbitals (HOMO-LUMO). Compare with analogues lacking the chloro-substituent. Experimental validation via cyclic voltammetry (scan rate: 100 mV/s) quantifies redox potentials, correlating with computed electron affinity .
Q. What computational approaches predict metabolite formation for this compound in hepatic microsomes?
- Methodological Answer : Use Schrödinger’s MetaSite or GLORYx to simulate Phase I/II metabolism. Prioritize sites of oxidation (e.g., benzothiophene ring) and glucuronidation (hydroxypropyl group). Validate predictions with in vitro microsomal incubations (human liver microsomes + NADPH) followed by LC-HRMS metabolite profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
